methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate
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Overview
Description
Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate is a complex organic compound featuring a furo[2,3-c]pyridine core
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: It may serve as a probe or tool in biochemical studies to investigate enzyme functions or cellular pathways.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical processes.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the ureido and methyl acetate groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Mechanism of Action
The mechanism by which methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furo[2,3-c]pyridine core is known to engage in various binding interactions, potentially modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate include other furo[2,3-c]pyridine derivatives and ureido-substituted molecules. These compounds share structural features and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity or selectivity for certain biological targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-20-10(17)8-15-13(19)14-4-6-16-5-2-9-3-7-21-11(9)12(16)18/h2-3,5,7H,4,6,8H2,1H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAMHLKKPZXPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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